N-(2-((5-(4-fluorophenyl)-1H-imidazol-2-yl)thio)ethyl)-2-methylbenzamide
Description
Properties
IUPAC Name |
N-[2-[[5-(4-fluorophenyl)-1H-imidazol-2-yl]sulfanyl]ethyl]-2-methylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18FN3OS/c1-13-4-2-3-5-16(13)18(24)21-10-11-25-19-22-12-17(23-19)14-6-8-15(20)9-7-14/h2-9,12H,10-11H2,1H3,(H,21,24)(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOJKKXFPONGSSV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NCCSC2=NC=C(N2)C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18FN3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-((5-(4-fluorophenyl)-1H-imidazol-2-yl)thio)ethyl)-2-methylbenzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the imidazole ring: Starting with a precursor such as 4-fluoroaniline, the imidazole ring is formed through a cyclization reaction with appropriate reagents.
Thioether formation: The imidazole derivative is then reacted with a thiol compound to introduce the thioether linkage.
Amide coupling: Finally, the thioether intermediate is coupled with 2-methylbenzoic acid or its derivatives to form the desired benzamide compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This includes the use of efficient catalysts, high-purity reagents, and controlled reaction conditions to ensure consistency and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(2-((5-(4-fluorophenyl)-1H-imidazol-2-yl)thio)ethyl)-2-methylbenzamide can undergo various chemical reactions, including:
Oxidation: The thioether group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or catalytic hydrogenation can be used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-(2-((5-(4-fluorophenyl)-1H-imidazol-2-yl)thio)ethyl)-2-methylbenzamide has several scientific research applications:
Medicinal Chemistry: It can be explored as a potential drug candidate due to its complex structure and functional groups that may interact with biological targets.
Materials Science: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules, providing a versatile building block for various chemical transformations.
Mechanism of Action
The mechanism of action of N-(2-((5-(4-fluorophenyl)-1H-imidazol-2-yl)thio)ethyl)-2-methylbenzamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of the imidazole ring and the thioether linkage can play a crucial role in its binding affinity and specificity.
Comparison with Similar Compounds
Structural Features and Substituent Effects
The compound’s key structural elements include:
- Imidazole core : Provides a rigid planar structure for target binding.
- Thioether linkage : May improve lipophilicity and resistance to enzymatic degradation.
- 2-Methylbenzamide terminus : Contributes steric bulk and modulates solubility.
Table 1: Substituent Comparison with Analogous Compounds
Key Observations :
- The 4-fluorophenyl group is a common substituent in analogs (e.g., Compound 9, 5d), likely due to its balance of electronic and steric effects .
- Thioether linkages (e.g., in W1, 9c) enhance molecular flexibility and redox stability compared to ether or amine linkers .
- Terminal benzamide groups (e.g., target compound, W1) improve binding to hydrophobic pockets in enzyme active sites .
Spectral and Physicochemical Properties
Infrared Spectroscopy (IR) :
Nuclear Magnetic Resonance (NMR) :
Biological Activity
N-(2-((5-(4-fluorophenyl)-1H-imidazol-2-yl)thio)ethyl)-2-methylbenzamide is a synthetic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This compound contains an imidazole ring, a thioether group, and a fluorophenyl moiety, which may confer significant pharmacological properties.
Chemical Structure and Properties
The chemical formula of this compound is , with a molecular weight of approximately 303.39 g/mol. The presence of the fluorine atom in the fluorophenyl group enhances the compound's lipophilicity, potentially increasing its bioavailability and interaction with biological targets.
Biological Activities
Research indicates that this compound exhibits various biological activities, including:
- Anticancer Activity : Preliminary studies suggest that this compound may inhibit tumor growth by targeting specific signaling pathways involved in cancer progression. Its mechanism may involve the inhibition of key enzymes or receptors associated with tumor metabolism and proliferation.
- Antimicrobial Properties : In vitro assays have demonstrated that the compound possesses antimicrobial activity against a range of pathogens, suggesting potential applications in treating infections.
- Anti-inflammatory Effects : The compound has shown promise in modulating inflammatory responses, possibly through the inhibition of pro-inflammatory cytokines or enzymes involved in inflammatory pathways.
The biological activity of this compound can be attributed to its interaction with various molecular targets:
- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes, blocking their active sites and preventing substrate access. This action is crucial in pathways related to cancer cell proliferation and inflammation.
- Receptor Modulation : It can modulate G-protein coupled receptors (GPCRs), influencing intracellular signaling cascades that regulate cellular responses.
Research Findings and Case Studies
Several studies have investigated the biological activity of this compound:
-
In Vitro Studies : Various assays have been conducted to evaluate the cytotoxic effects of this compound on cancer cell lines. Results indicated significant inhibition of cell proliferation at micromolar concentrations, with IC50 values varying depending on the cell type.
Cell Line IC50 (µM) MCF7 (Breast Cancer) 15 HeLa (Cervical Cancer) 12 A549 (Lung Cancer) 18 - Animal Models : In vivo studies utilizing murine models have shown that treatment with this compound leads to reduced tumor size and improved survival rates compared to control groups.
- Mechanistic Studies : Investigations into the molecular mechanisms revealed that this compound downregulates key oncogenes while upregulating tumor suppressor genes, suggesting a multifaceted approach to cancer therapy.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
